DTP348 CAIX Binding Affinity (Ki) vs. Leading Clinical Candidate SLC-0111
DTP348 demonstrates a significantly higher binding affinity for its primary target, carbonic anhydrase IX, compared to the most advanced clinical CAIX inhibitor, SLC-0111. This quantifiable difference in target engagement is a key differentiator for in vitro studies .
| Evidence Dimension | CAIX Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 8.3 nM |
| Comparator Or Baseline | SLC-0111: Ki = 45.1 nM |
| Quantified Difference | 5.4-fold greater potency for DTP348 |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Higher target affinity ensures more potent and complete CAIX inhibition at lower concentrations, which is critical for dose-response studies and reduces the risk of off-target effects associated with higher drug concentrations.
